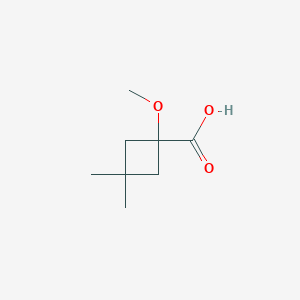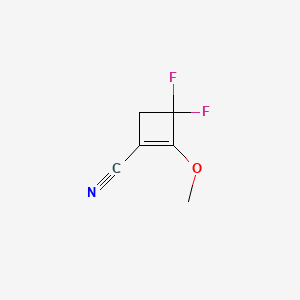![molecular formula C13H23ClN2O3 B13557653 tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate: is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazoline ring can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: For substitution reactions involving the chloromethyl group.
Oxidizing and Reducing Agents: For modifying the oxazoline ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the oxazoline ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a versatile candidate for drug development .
Industry: In the industrial sector, tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism by which tert-butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate exerts its effects involves interactions with specific molecular targets. The oxazoline ring and the carbamate group can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the oxazoline ring.
tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Another compound with a similar structure but different functional groups.
Uniqueness: tert-Butyl N-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate is unique due to its combination of a tert-butyl carbamate group and an oxazoline ring. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H23ClN2O3 |
|---|---|
Molekulargewicht |
290.78 g/mol |
IUPAC-Name |
tert-butyl N-[2-[5-(chloromethyl)-5-methyl-4H-1,2-oxazol-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H23ClN2O3/c1-11(2,3)18-10(17)15-12(4,5)9-7-13(6,8-14)19-16-9/h7-8H2,1-6H3,(H,15,17) |
InChI-Schlüssel |
QYTOSGIBMHGYMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NO1)C(C)(C)NC(=O)OC(C)(C)C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


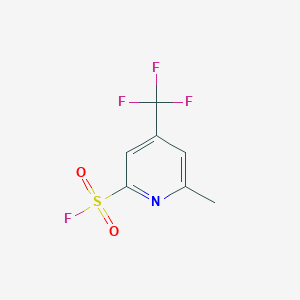
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

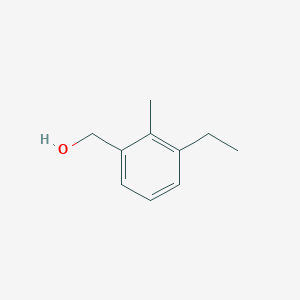
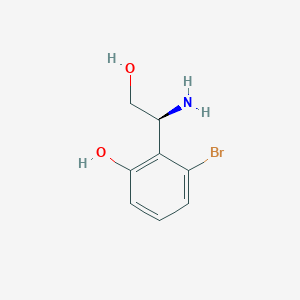
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

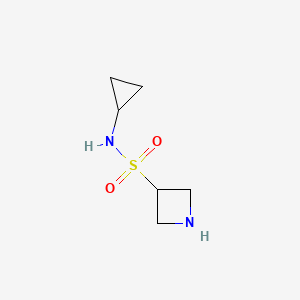
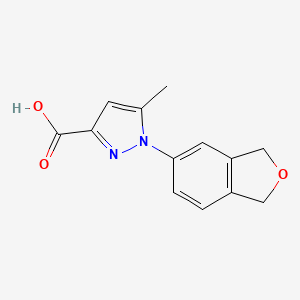
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
